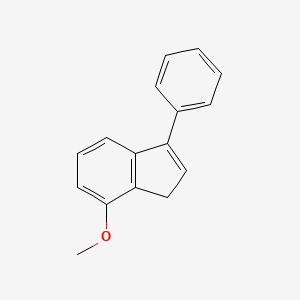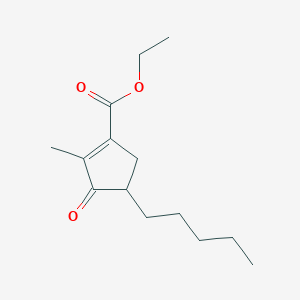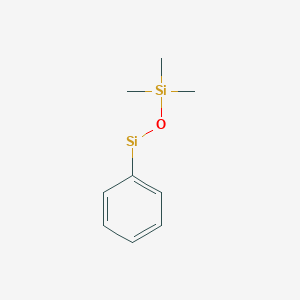
5-Pentadecanol, 5-(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pentadecanol, 5-(trimethylsilyl)- is an organosilicon compound with the molecular formula C18H40OSi. It is a derivative of pentadecanol where a trimethylsilyl group is attached to the fifth carbon atom. This compound is part of a broader class of organosilicon compounds, which are known for their stability and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentadecanol, 5-(trimethylsilyl)- typically involves the reaction of pentadecanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an S_N2-like mechanism where the alcohol group of pentadecanol attacks the silicon atom of trimethylsilyl chloride, resulting in the formation of the trimethylsilyl ether .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Pentadecanol, 5-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to the parent alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or other silylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various silyl ethers .
Scientific Research Applications
5-Pentadecanol, 5-(trimethylsilyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Pentadecanol, 5-(trimethylsilyl)- involves its ability to act as a protecting group for alcohols. The trimethylsilyl group shields the hydroxyl group from unwanted reactions, allowing for selective transformations on other parts of the molecule. This protection is achieved through the formation of a stable silyl ether bond, which can be cleaved under mild conditions to regenerate the free alcohol .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Used for silylation of alcohols and other functional groups.
Pentadecanol: The parent alcohol without the trimethylsilyl group.
Trimethylsilyl trifluoromethanesulfonate: Another silylating agent with different reactivity and applications.
Uniqueness
5-Pentadecanol, 5-(trimethylsilyl)- is unique due to its specific structure, which combines the properties of pentadecanol and the trimethylsilyl group. This combination allows for selective protection and deprotection of alcohols, making it a valuable tool in organic synthesis .
Properties
CAS No. |
142981-62-2 |
|---|---|
Molecular Formula |
C18H40OSi |
Molecular Weight |
300.6 g/mol |
IUPAC Name |
5-trimethylsilylpentadecan-5-ol |
InChI |
InChI=1S/C18H40OSi/c1-6-8-10-11-12-13-14-15-17-18(19,16-9-7-2)20(3,4)5/h19H,6-17H2,1-5H3 |
InChI Key |
BIONXWOLMRLDIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCC)(O)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


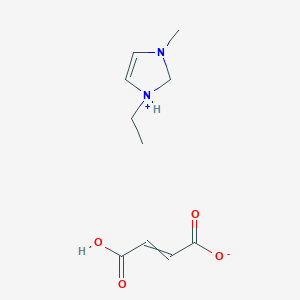


![[3-(Trifluoromethyl)hex-3-EN-1-YL]benzene](/img/structure/B12549111.png)
![2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane](/img/structure/B12549119.png)
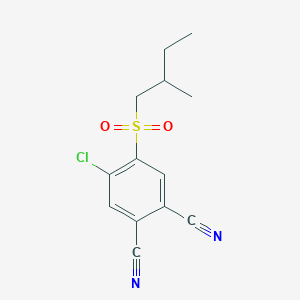

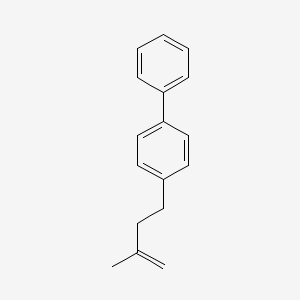
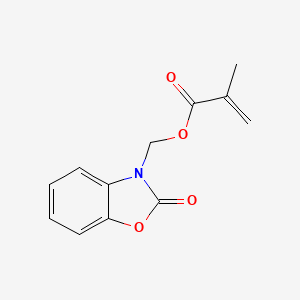

![2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbonitrile](/img/structure/B12549170.png)
